molecular formula C15H12F3NO6S2 B065891 8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate CAS No. 185198-44-1

8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate

Cat. No.: B065891
CAS No.: 185198-44-1
M. Wt: 423.4 g/mol
InChI Key: KBYLVPLHYXIRBC-UHFFFAOYSA-N
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Description

8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate is a complex organic compound with the molecular formula C15H12F3NO6S2 and a molecular weight of 423.38 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents and solvents used in these reactions include strong bases, acids, and various organic solvents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Indolizine derivatives: Other indolizine-based compounds with different substituents.

  • Sulfonyl compounds: Compounds containing sulfonyl groups with varying structures.

Properties

IUPAC Name

[8-(benzenesulfonyl)-5-oxo-2,3-dihydro-1H-indolizin-6-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO6S2/c16-15(17,18)27(23,24)25-12-9-13(11-7-4-8-19(11)14(12)20)26(21,22)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYLVPLHYXIRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C1)OS(=O)(=O)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442933
Record name 8-(Benzenesulfonyl)-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185198-44-1
Record name 8-(Benzenesulfonyl)-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate
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8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate
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8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate

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